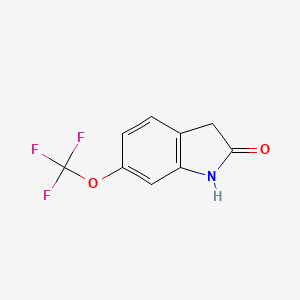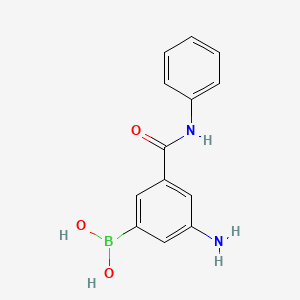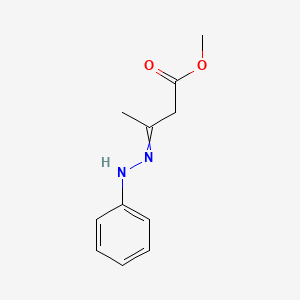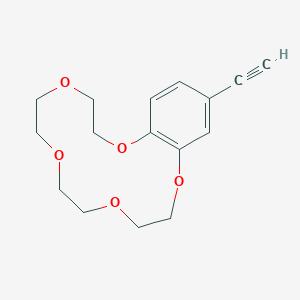![molecular formula C14H25NOSi B11761361 (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)
(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected phenol is then subjected to further reactions to introduce the ethanamine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Reduction: Reduction reactions can target the phenyl ring or the amine group, leading to various reduced products.
Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as acetic acid and water mixtures, are used to remove the TBDMS group.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and phenols.
Substitution: Formation of the corresponding phenol after TBDMS removal.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups during multi-step synthesis processes.
Biology: In biological research, the compound can be used to study the effects of silyl-protected phenols on various biological systems.
Industry: The compound finds applications in the production of specialty chemicals and materials, where its unique structural properties can be leveraged .
Mechanism of Action
The mechanism of action of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, which can influence the compound’s reactivity and interaction with biological molecules. The ethanamine moiety can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)imidazole: A silylating agent used in organic synthesis.
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Uniqueness: The uniqueness of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine lies in its combination of a silyl-protected phenol with an ethanamine moiety, providing both steric protection and functional versatility. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C14H25NOSi |
|---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
(1S)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine |
InChI |
InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3/t11-/m0/s1 |
InChI Key |
JHQZPNRCKJQIFZ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)

![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)



![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
